2-(2H-chromen-4-yl)ethan-1-ol
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Overview
Description
2-(2H-chromen-4-yl)ethan-1-ol, also known as 2H-1-Benzopyran-4-ethanol, is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 2-(2H-chromen-4-yl)ethan-1-ol are phytopathogenic fungi . The compound has been shown to exhibit significant antifungal activity against these organisms .
Mode of Action
It is known that the chromene skeleton plays a vital role in the potency of the compounds . The compound interacts with the fungi, leading to changes that inhibit their growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of growth and proliferation of phytopathogenic fungi . This leads to a decrease in the spread of these organisms, thereby protecting plants from fungal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-chromen-4-yl)ethan-1-ol typically involves the reaction of chromene derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of 2-(2H-chromen-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like ethanol . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2H-chromen-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2-(2H-chromen-4-yl)ethanoic acid.
Reduction: 2-(2H-chromen-4-yl)ethane.
Substitution: 2-(2H-chromen-4-yl)ethyl chloride.
Scientific Research Applications
2-(2H-chromen-4-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2H-chromen-4-ylmethanol: Similar structure but with a methanol group instead of ethanol.
2H-chromen-4-ylacetic acid: Contains an acetic acid group instead of ethanol.
2H-chromen-4-ylamine: Contains an amine group instead of ethanol.
Uniqueness
2-(2H-chromen-4-yl)ethan-1-ol is unique due to its specific combination of the chromene ring and ethanol group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2H-chromen-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,12H,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICXPCHSVSOUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C2O1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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